N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

kinase inhibitor LRRK2 physicochemical optimization

Researchers developing LRRK2 kinase inhibitors often struggle to source regioisomerically pure pyrazole-3-carboxamide SAR probes with defined N-1 alkyl substitution. N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (C₁₃H₁₄N₄OS, MW 274.34) provides a unique scaffold with 1-ethyl pyrazole substitution for systematic CNS drug design studies. • Defined N-1 ethyl substitution for LipE SAR studies • Pure pyrazole-3-carboxamide regioisomer for clean kinase selectivity profiling • Structurally distinct from classical antifolates and SDHI fungicides Supplied as research-grade material with custom synthesis options and global delivery.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
Cat. No. B5366185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C#N
InChIInChI=1S/C13H14N4OS/c1-4-17-6-5-11(16-17)12(18)15-13-10(7-14)8(2)9(3)19-13/h5-6H,4H2,1-3H3,(H,15,18)
InChIKeyVMUYYWWPGJOKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Physicochemical Profile & Procurement


N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (molecular formula C₁₃H₁₄N₄OS; molecular weight 274.34 g/mol) is a heterocyclic small molecule belonging to the pyrazole-3-carboxamide class, featuring a 3-cyano-4,5-dimethylthiophene moiety linked via an amide bond to a 1-ethyl-1H-pyrazole ring . This compound is catalogued under vendor identifier EVT-5500276 and is supplied as a research-grade chemical for biochemical and pharmacological investigation . The cyano-thiophene-pyrazole carboxamide scaffold places this compound within a chemotype of interest for kinase inhibition programs, particularly those targeting leucine-rich repeat kinase 2 (LRRK2), thymidylate synthase, and other nucleotide-binding enzymes, as evidenced by structurally related analogs in the patent and bioactivity literature [1][2].

Generic Substitution Limitations


Within the cyanothiophene-pyrazole carboxamide chemotype, seemingly minor structural variations—such as N-alkyl substitution on the pyrazole ring (methyl vs. ethyl vs. isopropyl) or cyano-group positioning on the thiophene—produce quantifiable divergence in target binding affinity, selectivity, and physicochemical properties . Published binding data for close structural analogs demonstrate that the N-1 substituent on the pyrazole ring modulates LRRK2 inhibitory potency across a range spanning sub-nanomolar to micromolar IC₅₀ values, while also influencing logP, aqueous solubility, and metabolic stability [1][2]. The specific combination of the 1-ethyl pyrazole substitution with the 3-cyano-4,5-dimethylthiophene amide in this compound yields a distinct physicochemical and pharmacological fingerprint that cannot be replicated by the corresponding 1-methyl, 1-isopropyl, or des-cyano analogs .

Product-Specific Differentiation Evidence


N-1 Ethyl vs. Methyl: Lipophilicity Impact on Kinase Inhibitors

The 1-ethyl substitution on the pyrazole ring of the target compound increases calculated logP and topological polar surface area (TPSA) relative to the 1-methyl analog N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. Published computed property data for this chemotype indicate an AlogP of approximately 2.9 and TPSA of approximately 90.65 Ų . The 1-ethyl group provides an additional methylene unit compared to the 1-methyl analog, which is expected to increase logP by approximately 0.5 units and modestly enhance membrane permeability, a critical parameter for cell-based kinase inhibition assays . In LRRK2-targeting programs, close structural analogs in this chemotype achieve IC₅₀ values spanning 0.200 nM to 158 nM depending on N-alkyl substitution, confirming that even single-carbon homologation at the pyrazole N-1 position materially affects target engagement [1].

kinase inhibitor LRRK2 physicochemical optimization

Cyano-Dimethylthiophene Moiety and Target Engagement

The 3-cyano-4,5-dimethyl substitution pattern on the thiophene ring represents a key pharmacophoric element for ATP-binding site engagement. The cyano group at position 3 serves as a hydrogen bond acceptor capable of interacting with the kinase hinge region, while the 4,5-dimethyl groups provide hydrophobic contacts within the adenine pocket. In structurally related cyanothiophene derivatives evaluated as glucagon receptor antagonists, the presence of the 3-cyano group was essential for biological activity; des-cyano analogs showed complete loss of receptor binding [1]. Similarly, cyano-substituted heteroaryles demonstrated potent cytotoxicity against HeLa cells (disrupting microtubule dynamics), while non-cyanated analogs were inactive [2]. The target compound's combination of the 3-cyano-4,5-dimethylthiophene amide with the 1-ethylpyrazole-3-carboxamide creates a uniquely substituted scaffold absent from the corresponding 3-carbamoyl, 3-unsubstituted, or des-methyl thiophene analogs listed in commercial catalogs .

kinase hinge binder ATP-competitive inhibitor structure-activity relationship

LRRK2 Inhibition: Pyrazole Regioisomer Differentiation

The target compound's pyrazole-3-carboxamide regioisomer (amide at pyrazole position 3) is structurally distinguished from the corresponding pyrazole-5-carboxamide isomer (amide at position 5), which is separately catalogued as N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide . Binding data for pyrazole-thiophene carboxamides in the LRRK2 inhibitor chemotype demonstrate that this class can achieve sub-nanomolar potency against both wild-type LRRK2 (Kd = 3.7 nM by KINOMEscan) and the pathogenic G2019S mutant (IC₅₀ = 0.200 nM in biochemical assay) [1][2]. While the specific binding data for the target 1-ethyl-3-carboxamide compound is not yet publicly reported, the demonstrated potency range of structurally proximal analogs supports its utility as a high-priority scaffold for LRRK2-focused medicinal chemistry programs, where regioisomeric purity (3-carboxamide vs. 5-carboxamide) is critical for reproducible structure-activity relationships .

LRRK2 Parkinson's disease kinase selectivity

Thymidylate Synthase Inhibition by Cyanothiophene Scaffold

The pyrazole-carboxamide chemotype has documented inhibitory activity against thymidylate synthase (TS), a validated anticancer target. Published data for a structurally related pyrazole-thiophene derivative demonstrated TS inhibition with an IC₅₀ of 90 nM against enzyme derived from H35F/F cells [1]. Furthermore, independent studies have shown that thiophene-substituted pyrazole derivatives exhibit enhanced anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 2.253 µg/mL) compared to phenyl-substituted analogs [2]. The target compound's 3-cyano-4,5-dimethylthiophene moiety provides a differentiated hinge-binding pharmacophore relative to simpler thiophene or phenyl analogs, potentially improving TS active-site complementarity . The 1-ethyl substitution further distinguishes it from 1-methyl and 1-aryl TS inhibitor scaffolds.

thymidylate synthase antifolate anticancer

Research & Industrial Application Scenarios


LRRK2 Medicinal Chemistry: N-1 Alkyl SAR Probe

This compound serves as an optimal SAR probe for LRRK2 inhibitor programs investigating the impact of N-1 alkyl chain length on kinase selectivity and brain penetration. With the 1-ethyl substitution occupying an intermediate position between the 1-methyl (lower logP) and 1-isopropyl (higher steric bulk) analogs, it enables systematic exploration of the lipophilic efficiency (LipE) relationship critical for CNS drug design . Published data confirm that structurally related pyrazole-thiophene carboxamides achieve sub-nanomolar LRRK2 inhibition (IC₅₀ = 0.200 nM for G2019S mutant) with cellular target engagement confirmed at 1.70 nM in HEK293 cells, establishing the scaffold's suitability for advanced lead optimization [1].

Kinase Selectivity Profiling: Regioisomer Differentiation

The unambiguous pyrazole-3-carboxamide regioisomer enables clean selectivity profiling against kinase panels without confounding data from mixed regioisomers. The 3-cyano-4,5-dimethylthiophene moiety provides a distinct hinge-binding pharmacophore that can be directly compared against the corresponding 5-carboxamide regioisomer, 4-carboxamide positional isomers, and 3-carbamoyl analogs . This regioisomeric purity is essential for establishing valid structure-activity relationships in kinase selectivity assays, where even minor isomeric contamination can produce misleading polypharmacology profiles.

TS Inhibitor Screening: Non-Classical Antifolate Scaffold

The compound represents a non-classical antifolate scaffold for thymidylate synthase (TS) inhibitor screening, structurally differentiated from classical quinazoline-based antifolates (e.g., raltitrexed, pemetrexed) by its cyanothiophene-pyrazole core [2]. Published TS inhibition data for pyrazole-thiophene derivatives (IC₅₀ = 90 nM) and enhanced MCF-7 cytotoxicity of thiophene-substituted pyrazoles (IC₅₀ = 2.253 µg/mL) support its inclusion in TS-focused screening decks [3]. Its reduced molecular weight (274.34 g/mol) and moderate lipophilicity (AlogP ≈ 2.9) differentiate it from higher molecular weight classical antifolates, potentially improving passive cellular uptake .

Agricultural Fungicide Discovery: Pyrazole-Carboxamide Diversification

N-aryl and N-heteroaryl pyrazole carboxamides are established fungicide pharmacophores, with multiple commercial agrochemicals (e.g., fluxapyroxad, penthiopyrad) operating through succinate dehydrogenase inhibition [4]. The target compound's cyanothiophene-pyrazole carboxamide scaffold, catalogued as EVT-5500276, provides a structurally distinct entry point for agrochemical discovery programs seeking to diversify beyond the amide-phenyl-pyrazole motif dominant in commercial SDHI fungicides. The 3-cyano-4,5-dimethylthiophene moiety introduces a unique electronic and steric profile not represented in current commercial fungicide portfolios .

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